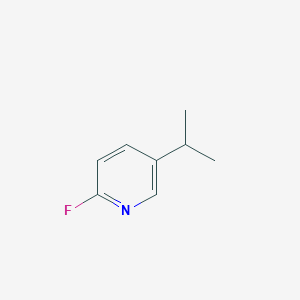![molecular formula C6H14ClN3O2S B6240300 N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide CAS No. 2305949-18-0](/img/new.no-structure.jpg)
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is a complex organic compound with a unique structure that includes a sulfur atom bonded to two dimethylamino groups and an oxo group, along with a chloroacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide typically involves the reaction of dimethylamine with sulfur-containing reagents under controlled conditions. One common method involves the use of dimethylamine and sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted acetamides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves its interaction with cellular components, leading to various biochemical effects. The sulfur atom in the compound can form reactive intermediates that interact with proteins and nucleic acids, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive sulfur species is a key factor in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[bis(dimethylamino)-oxo-lambda6-sulfanylidene]-2-(2-nitrophenyl)acetamide
- N,N′-bis(dimethylamino)-oxo-lambda6-sulfanylidene]-2-(2-nitrophenyl)acetamide
Uniqueness
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2305949-18-0 |
|---|---|
Molekularformel |
C6H14ClN3O2S |
Molekulargewicht |
227.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



